Methyl 2,5-dichlorobenzoate
Description
Significance of Methyl 2,5-dichlorobenzoate (B1240473) in Organic Synthesis and Applied Sciences
Methyl 2,5-dichlorobenzoate, a specific member of the halogenated benzoate (B1203000) ester family, holds notable importance in both organic synthesis and various applied sciences. It is a methyl ester that results from the formal condensation of the carboxy group of 2,5-dichlorobenzoic acid with methanol (B129727). nih.gov This compound is widely utilized as a starting material in the synthesis of more complex molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it is a key precursor in the preparation of polyphenylenes, which are polymers with applications in materials science. chemicalbook.comlookchem.com
In the realm of applied sciences, this compound has been employed as a plant growth regulator and a fungicide, particularly for the grafting of grapevines. nih.govchemicalbook.comlookchem.com Its role as an antifungal agrochemical highlights its practical utility in agriculture. nih.govlookchem.com Furthermore, it has been used as a starting reagent in the isolation of microorganisms, such as Burkholderia cepacia, that are capable of degrading methyl benzoate and other methyl aromatic esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com This has significance in environmental and biotechnological applications for the bioremediation of contaminated sites. The compound also serves as an intermediate in the synthesis of various other chemical products, including pharmaceuticals and specialty chemicals. iucr.orgontosight.ai
Historical Context of Substituted Benzoate Ester Research
Research into substituted benzoate esters has a long history, evolving with the broader field of organic chemistry. Early studies focused on the fundamental synthesis and reactivity of these compounds. The esterification of substituted benzoic acids, a classic organic reaction, laid the groundwork for accessing a wide variety of these esters. Over the decades, research has expanded to investigate the influence of different substituents on the chemical and physical properties of the esters.
The study of reaction kinetics, such as the hydrolysis of substituted benzoate esters, has provided valuable insights into reaction mechanisms and the electronic effects of substituents. researchgate.netsemanticscholar.org The development of new catalytic systems has further broadened the scope of reactions involving benzoate esters, enabling more efficient and selective transformations. organic-chemistry.org More recently, research has delved into specialized applications, such as their use in the synthesis of biologically active molecules and advanced materials. acs.orgscispace.com The continuous exploration of substituted benzoate esters demonstrates their enduring importance in chemical research.
Current Research Trends in Chlorinated Organic Compounds
Chlorinated organic compounds are a broad class of chemicals that continue to be an active area of research due to their diverse applications and environmental persistence. A significant trend in recent years has been the development of more sustainable and environmentally friendly methods for the synthesis and degradation of these compounds. For example, there is growing interest in biologically synthesized iron-based nanoparticles as catalysts for the treatment of chlorinated organic pollutants. rsc.org
In the field of materials science, chlorinated materials are emerging as promising components for organic photovoltaic (OPV) cells, with the potential to achieve high power conversion efficiencies at a lower cost compared to their fluorinated counterparts. acs.org Research is also focused on understanding the environmental fate and transport of chlorinated pollutants, such as chlorinated paraffins, which are recognized as persistent organic pollutants (POPs). nih.govresearchgate.net These studies aim to identify sources, measure concentrations in various environmental compartments, and assess their potential for bioaccumulation. science.gov Furthermore, theoretical and experimental studies continue to explore the reactivity of chlorinated organic compounds, providing a deeper understanding of their chemical behavior. nih.govresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H6Cl2O2 | nih.govlookchem.com |
| Molecular Weight | 205.04 g/mol | sigmaaldrich.comlookchem.com |
| CAS Number | 2905-69-3 | nih.govchemicalbook.comlookchem.com |
| Melting Point | 37-40 °C | chemicalbook.comsigmaaldrich.comlookchem.com |
| Boiling Point | 265.176 °C at 760 mmHg | lookchem.com |
| Flash Point | >110 °C (>230 °F) | lookchem.comthegoodscentscompany.com |
| Appearance | Solid | sigmaaldrich.comchemicalbook.com |
| Density | 1.356 g/cm³ | lookchem.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Source(s) |
| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | nih.gov |
| GC-MS | Experimental mass spectrometry data is available. | nih.gov |
| FTIR | Fourier transform infrared spectra have been recorded and analyzed. nih.gov | nih.govnih.gov |
| Raman Spectroscopy | Raman spectra have been studied both experimentally and theoretically. nih.gov | nih.govnih.gov |
| IR Spectrum | Infrared spectroscopy data is available. | chemicalbook.com |
Synthesis and Structure of this compound
The synthesis of this compound is typically achieved through the esterification of 2,5-dichlorobenzoic acid with methanol. nih.goviucr.org A common laboratory preparation involves refluxing a mixture of 2,5-dichlorobenzoic acid and absolute methanol in the presence of a few drops of sulfuric acid as a catalyst. iucr.org After the reaction is complete, the excess solvent is removed by distillation, and the resulting solid residue is filtered, washed, and recrystallized to yield the pure product. iucr.org
The molecular structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 5, and a methyl ester group at position 1. nih.gov X-ray crystallography studies have revealed that in the solid state, the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group. iucr.orgresearchgate.net
Applications in Research and Industry
| Application Area | Description | Source(s) |
| Organic Synthesis | Starting material for the synthesis of polyphenylenes and other complex organic molecules. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com | chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com |
| Agrochemicals | Used as a plant growth regulator and fungicide, especially for grapevine grafting. nih.govchemicalbook.comlookchem.comherts.ac.uk | nih.govchemicalbook.comlookchem.comherts.ac.uk |
| Biotechnology | Employed in the isolation of microorganisms capable of degrading methyl aromatic esters. chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com | chemicalbook.comsigmaaldrich.comsigmaaldrich.comlookchem.com |
| Pharmaceuticals | Serves as a drug intermediate in the synthesis of various pharmaceutical compounds. iucr.orgontosight.ai | iucr.orgontosight.ai |
| Herbicides | Its precursor, 2,5-dichlorobenzoic acid, is involved in the production of herbicides like chloramben (B1668635) and dinoben. mdpi.com It has also been studied for its potential herbicidal properties. researchgate.netconicet.gov.ar | researchgate.netmdpi.comconicet.gov.ar |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dichlorobenzoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQBGGHUDNAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022201 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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Molecular Weight |
205.03 g/mol | |
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Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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CAS No. |
2905-69-3, 68214-43-7 | |
| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Benzoic acid, dichloro-, methyl ester | |
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| Record name | Benzoic acid, 2,5-dichloro-, methyl ester | |
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| Record name | Benzoic acid, dichloro-, methyl ester | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | Methyl 2,5-dichlorobenzoate | |
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| Record name | METHYL 2,5-DICHLOROBENZOATE | |
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| Record name | METHYL 2,5-DICHLOROBENZOATE | |
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Advanced Synthetic Methodologies for Methyl 2,5 Dichlorobenzoate and Its Derivatives
Direct Esterification and Transesterification Approaches
Direct esterification remains a fundamental approach for the synthesis of Methyl 2,5-dichlorobenzoate (B1240473) from 2,5-dichlorobenzoic acid. Several modern variations of this classic transformation have been developed to improve yields, reduce reaction times, and avoid harsh conditions.
Fischer Esterification Modifications
The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a straightforward method for the synthesis of Methyl 2,5-dichlorobenzoate. nih.govmasterorganicchemistry.com A typical laboratory-scale synthesis involves refluxing 2,5-dichlorobenzoic acid with an excess of absolute methanol (B129727) in the presence of a catalytic amount of a strong Brønsted acid, such as sulfuric acid. nih.govresearchgate.net The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. chegg.com Subsequent dehydration yields the corresponding ester. chegg.com To drive the equilibrium towards the product side, a large excess of the alcohol is typically used, and in some industrial applications, water is removed as it is formed. masterorganicchemistry.com
A specific protocol for the synthesis of this compound involves refluxing a mixture of 2,5-dichlorobenzoic acid and absolute methanol with a few drops of sulfuric acid for 5 hours. nih.gov After removal of the excess solvent, the solid residue is filtered, washed, and recrystallized to afford the final product. nih.gov
| Reactants | Catalyst | Conditions | Yield | Reference |
| 2,5-dichlorobenzoic acid, Methanol | Sulfuric acid | Reflux, 5h | 88% | nih.govresearchgate.net |
This table presents the reaction conditions and yield for the synthesis of this compound via a modified Fischer Esterification.
Brønsted Base-Catalyzed Esterification
While acid catalysis is common for esterification, Brønsted base-catalyzed methods offer an alternative, particularly for substrates that may be sensitive to strong acids. These methods typically involve the deprotonation of the carboxylic acid to form a carboxylate anion, which then reacts with an alkylating agent. Although less common for simple methyl ester synthesis from methanol, the principles of base-catalyzed esterification are well-established for more complex systems. For instance, the use of organic bases can facilitate the esterification of substituted benzoic acids. The reaction of a carboxylate salt with an alkyl halide is a classic example of a base-mediated O-alkylation, which will be discussed in a later section.
Transition-Metal-Free Esterification Strategies
In recent years, there has been a significant drive towards the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. One such strategy applicable to ester synthesis involves the activation of amides. For example, a general, transition-metal-free method for the esterification of amides proceeds under mild conditions via a highly selective cleavage of the N-C(O) bond. organic-chemistry.org This approach allows for the synthesis of aromatic esters from the corresponding amides and alcohols in the presence of a simple base like potassium phosphate. organic-chemistry.org While this is an indirect route starting from an amide derivative of 2,5-dichlorobenzoic acid, it represents a viable and mild transition-metal-free alternative to traditional esterification.
Another emerging transition-metal-free approach is the mechanically induced solvent-free esterification. nih.gov These methods, often employing high-speed ball milling, can facilitate the reaction between a carboxylic acid and an alcohol in the presence of a catalyst system like I2/KH2PO2, avoiding the need for bulk solvents and high temperatures. nih.gov
O-Alkylation Methods for Carboxylic Acids
O-alkylation of the carboxylate anion is a fundamental and widely used method for ester synthesis. This approach involves the deprotonation of the carboxylic acid with a suitable base to form the carboxylate salt, which is then treated with an alkylating agent, such as methyl iodide. juniperpublishers.comencyclopedia.pub This method is particularly useful when the alcohol corresponding to the desired ester is precious or when the reaction conditions of Fischer esterification are not suitable. For the synthesis of this compound, 2,5-dichlorobenzoic acid can be treated with a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), followed by the addition of methyl iodide. juniperpublishers.com This method is generally efficient and proceeds under mild conditions. juniperpublishers.com
| Carboxylic Acid | Alkylating Agent | Base | Solvent | General Yield Range |
| 2,5-dichlorobenzoic acid | Methyl Iodide | KOH | DMSO | Good to Excellent |
This table illustrates a representative O-alkylation method for the synthesis of this compound.
Utilizing Aromatic Carboxylic Anhydrides in Synthesis
Aromatic carboxylic anhydrides can serve as powerful activating agents for carboxylic acids, facilitating esterification under mild conditions. In this approach, the carboxylic acid to be esterified reacts with a more reactive aromatic carboxylic anhydride (B1165640) to form a mixed anhydride. This mixed anhydride is then susceptible to nucleophilic attack by an alcohol to form the desired ester and release the aromatic carboxylic acid. Substituted benzoic anhydrides, particularly those with electron-withdrawing groups, are often used to enhance the reactivity of the mixed anhydride. This method can be advantageous when dealing with sensitive substrates or when trying to avoid the use of strong acids or bases.
Palladium-Catalyzed Coupling Reactions for Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Starting from this compound, the two chloro-substituents on the aromatic ring serve as handles for a variety of palladium-catalyzed transformations, enabling the synthesis of a diverse range of derivatives.
The general mechanism for many of these reactions involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. science.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov By selectively reacting one of the chloro-positions on this compound, a variety of aryl or vinyl groups can be introduced. With the appropriate choice of ligands, it is often possible to achieve selective coupling at one of the chloro positions, typically the one that is more sterically accessible or electronically activated.
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This methodology can be applied to this compound to introduce primary or secondary amine functionalities, leading to the synthesis of various aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. youtube.comwiley.com
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new carbon-carbon bond. This reaction can be used to introduce alkenyl substituents onto the aromatic ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base.
| Coupling Reaction | Reactants with this compound | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | C-C (aryl-aryl) |
| Buchwald-Hartwig | Amine | Pd catalyst, Base, Phosphine ligand | C-N |
| Heck | Alkene | Pd catalyst, Base | C-C (aryl-vinyl) |
This table summarizes key palladium-catalyzed coupling reactions for the derivatization of this compound.
Stille Cross-Coupling for C-C Bond Formation
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org The reaction is valued for its tolerance of a wide variety of functional groups, and its conditions are generally mild. uwindsor.ca
The general mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst. wikipedia.org The key steps are:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.org
A variety of aryl halides, including chlorides, bromides, iodides, and triflates, can be employed as electrophiles in the Stille reaction. nih.gov While aryl chlorides are generally less reactive than bromides and iodides, the use of specialized ligands and reaction conditions can facilitate their coupling. nih.gov Electron-rich and sterically hindered phosphine ligands often accelerate the coupling process. Additives such as copper(I) iodide can also significantly increase the reaction rate.
Although specific examples detailing the Stille cross-coupling of this compound are not prevalent in the reviewed literature, the reaction's broad scope suggests its applicability. Both chlorine atoms on the benzene (B151609) ring are potential sites for cross-coupling, allowing for the introduction of various alkyl, vinyl, or aryl groups. The regioselectivity of the reaction would likely be influenced by the electronic and steric environment of the two chlorine atoms.
Table 1: Key Components and Conditions in Stille Cross-Coupling
| Component | Examples | Role in Reaction |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps. |
| Organostannane | R-Sn(CH₃)₃, R-Sn(n-Bu)₃ (R = aryl, vinyl, alkyl) | Transfers the nucleophilic organic group to the palladium catalyst. |
| Electrophile | Aryl chlorides, bromides, iodides, triflates | Provides the electrophilic carbon for C-C bond formation. |
| Ligand | PPh₃, AsPh₃, bulky phosphines | Stabilizes the palladium catalyst and influences its reactivity. |
| Solvent | Toluene, THF, DMF, Dioxane | Provides the medium for the reaction to occur. |
| Additives | CuI, CsF | Can enhance the rate of transmetalation and overall reaction efficiency. |
Tandem S-RN-1-Stille Reactions
A novel synthetic strategy combines the Radical Nucleophilic Substitution (S-RN-1) mechanism with the Stille cross-coupling reaction to create a powerful method for the synthesis of complex aromatic compounds. researchgate.net This tandem approach is particularly useful for the arylation of chloroarenes.
The process begins with an S-RN-1 reaction to synthesize an arylstannane precursor. In this step, a chloroarene reacts with a stannyl (B1234572) anion, such as the trimethylstannyl anion (Me₃Sn⁻), under photostimulation in liquid ammonia. researchgate.net This reaction proceeds via a radical chain mechanism to replace the chlorine atom with a trimethylstannyl group, yielding the corresponding trimethylarylstannane in good yields. researchgate.net
Once the arylstannane is formed, it can then be subjected to a palladium-catalyzed Stille cross-coupling reaction with another aryl halide in a one-pot procedure. researchgate.net This second step forges a new aryl-aryl bond. This tandem methodology allows for the synthesis of biaryls and polyarylated compounds from readily available chloroarenes. researchgate.net
Table 2: Example of a Tandem S-RN-1-Stille Reaction Sequence
| Step | Reaction Type | Reactants | Reagents/Conditions | Product |
| 1 | S-RN-1 | Chloroarene, Me₃Sn⁻ | hv, liquid NH₃ | Trimethylarylstannane |
| 2 | Stille Coupling | Trimethylarylstannane, Aryl halide | Pd(PPh₃)₂Cl₂ (cat.), DMF | Arylated product |
This approach offers a significant advantage as it circumvents the often challenging direct cross-coupling of two different aryl chlorides.
Synthesis of this compound via 2,5-Dichlorobenzoic Acid Precursors
The most direct and common method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,5-dichlorobenzoic acid. This acid-catalyzed esterification is a well-established and efficient process.
In a typical procedure, 2,5-dichlorobenzoic acid is refluxed with an excess of methanol, which serves as both the reactant and the solvent. A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the formation of the ester product.
Upon completion of the reaction, the excess methanol is typically removed by distillation. The resulting crude product can then be purified by recrystallization, often from ethanol, to yield pure this compound.
Table 3: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | 2,5-Dichlorobenzoic Acid |
| Reagent | Absolute Methanol |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) |
| Reaction Temperature | Reflux |
| Reaction Time | ~5 hours |
| Work-up | Removal of excess solvent, washing with water |
| Purification | Recrystallization from ethanol |
Solvent Systems and Reaction Optimization for Ester Synthesis
The efficiency of the esterification of 2,5-dichlorobenzoic acid can be influenced by several factors, making reaction optimization a key consideration for maximizing yield and purity. While methanol often serves as both solvent and reagent, the choice of solvent system and other parameters can be critical.
Key Optimization Parameters:
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it is limited by the boiling point of the alcohol used. Studies on the esterification of other benzoic acids have shown that higher temperatures lead to significantly higher conversions. dergipark.org.tr
Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can also be used. The catalyst concentration needs to be optimized to ensure a reasonable reaction rate without causing unwanted side reactions.
Reactant Ratio: The molar ratio of alcohol to carboxylic acid is a significant factor. Using a large excess of the alcohol can shift the reaction equilibrium to favor the product side, leading to higher conversions.
Water Removal: Since water is a byproduct of the esterification reaction, its removal can drive the equilibrium towards the products. In some systems, the use of a co-solvent or an entrainer can facilitate the continuous removal of water.
Solvent-Free Conditions: Mechanically induced solvent-free esterification methods at room temperature have been developed for various benzoic acids. nih.gov These methods, often using a catalyst system like I₂/KH₂PO₂, offer a more environmentally friendly alternative to traditional solvent-based refluxing. nih.gov
The optimization of these parameters can lead to improved yields, reduced reaction times, and a more efficient and sustainable synthesis of this compound.
Synthesis of Related Sulfinate Esters
Sulfinate esters are valuable synthetic intermediates that can be transformed into a variety of other sulfur-containing functional groups. rsc.org Several methods exist for the synthesis of sulfinate esters, and these can be adapted for the preparation of sulfinates related to the 2,5-dichlorobenzoate scaffold.
One common approach involves the reaction of a sulfinyl chloride with an alcohol. orgsyn.org For instance, 2,5-dichlorobenzenesulfinyl chloride could be reacted with methanol to yield methyl 2,5-dichlorobenzenesulfinate. The sulfinyl chloride precursor can be prepared from the corresponding sulfonic acid or its salt.
Another method is the oxidation of thiols or disulfides. orgsyn.org A one-step synthesis of aromatic sulfinic esters can be achieved by reacting a disulfide with lead tetraacetate in the presence of an alcohol. For example, bis(2,5-dichlorophenyl) disulfide could be treated with lead tetraacetate in methanol and chloroform (B151607) to produce the desired methyl 2,5-dichlorobenzenesulfinate. orgsyn.org
Furthermore, recent advances have demonstrated the synthesis of sulfinate esters from aryl iodides via the direct oxidation of thioesters. This suggests a potential route starting from an iodo-analogue of this compound. Additionally, asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by an organocatalyst, provides a pathway to enantioenriched sulfinate esters. nih.gov
Table 4: General Methods for the Synthesis of Sulfinate Esters
| Starting Material | Key Reagents | Product |
| Sulfinyl Chloride | Alcohol | Sulfinate Ester |
| Disulfide | Lead Tetraacetate, Alcohol | Sulfinate Ester |
| Thiol | Oxidizing Agent, Alcohol | Sulfinate Ester |
| Prochiral Sulfinate | Alcohol, Organocatalyst | Enantioenriched Sulfinate Ester |
These methodologies provide a versatile toolkit for accessing sulfinate esters derived from the 2,5-dichlorophenyl framework, opening avenues for further synthetic diversification.
Mechanistic Investigations of Reactions Involving Methyl 2,5 Dichlorobenzoate
Nucleophilic Substitution Reactions
SRN1 Mechanism with Sulfur-Centered Nucleophiles
The reaction of methyl 2,5-dichlorobenzoate (B1240473) with sulfur-centered nucleophiles can proceed through a radical nucleophilic substitution, or SRN1, mechanism. researchgate.net This type of reaction, typically conducted in a solvent like liquid ammonia, involves an electron transfer process. researchgate.net Studies have shown that these reactions can yield both mono- and disubstitution products. researchgate.net
The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aromatic substrate, in this case, methyl 2,5-dichlorobenzoate, to form a radical anion. This radical anion then undergoes fragmentation, losing a chloride ion to form an aryl radical. The aryl radical subsequently reacts with the sulfur-centered nucleophile to form a new radical anion. The final step in the propagation cycle involves the transfer of an electron from this new radical anion to another molecule of the starting aromatic substrate, forming the substitution product and regenerating the initial radical anion to continue the chain. researchgate.netvt.edu
Theoretical studies have been employed to understand the observed reactivity, focusing on the geometries and spin densities of the radical anion intermediates. researchgate.net Potential energy surface calculations for the dissociation of these radical anions help to explain the reaction pathways and product distributions. researchgate.net The position of the ester group influences the preferred site of substitution. researchgate.net
Influence of Steric and Electronic Effects on Reactivity
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the substrate is significantly influenced by both electronic and steric factors. masterorganicchemistry.comrsc.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. masterorganicchemistry.com For this compound, the chlorine atoms and the methyl ester group (methoxycarbonyl group) act as electron-withdrawing substituents.
The positions of these groups relative to the site of nucleophilic attack are critical. Electron-withdrawing groups located at the ortho and para positions to the leaving group provide the most significant rate enhancement because they can effectively delocalize the negative charge of the intermediate through resonance. masterorganicchemistry.com In this compound, the chlorine atoms are positioned to activate the ring for nucleophilic attack.
Ester Transfer Reactions
Nickel-Catalyzed Ester Transfer with Haloarenes and Arenols
A notable reaction involving aromatic esters like this compound is the nickel-catalyzed ester transfer. jyamaguchi-lab.comelsevierpure.comresearchgate.net This process allows for the transfer of an ester functional group from one aromatic molecule to another, specifically to haloarenes or arenols (phenols). chemrxiv.org The reaction is facilitated by a specific nickel catalyst system, such as one utilizing a 3,4-Bis(dicyclohexylphosphino)thiophene (dcypt) ligand. jyamaguchi-lab.comelsevierpure.comresearchgate.netdoi.org
This catalytic method provides an alternative to traditional carbonylation reactions, which often require the use of toxic and difficult-to-handle carbon monoxide gas. chemrxiv.org The reaction can also be applied to phenol-based electrophiles, demonstrating versatility in the choice of starting materials. chemrxiv.org Though the scope and yield may have room for improvement, the ability to use inexpensive feedstocks like arenols makes it a potentially valuable synthetic tool. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Ref. |
| Aromatic Ester | Haloarene | Ni/dcypt | Transferred Ester | jyamaguchi-lab.com, elsevierpure.com, researchgate.net |
| Aromatic Ester | Arenol | Ni/dcypt | Transferred Ester | chemrxiv.org |
| Aromatic Ester | Naphthol | Ni/dcypt | Transferred Ester | jyamaguchi-lab.comchemrxiv.org |
Oxidative Addition Pathways in Ester Transfer
The mechanism of the nickel-catalyzed ester transfer reaction is distinguished by its reliance on two separate oxidative addition steps. jyamaguchi-lab.comelsevierpure.comresearchgate.net Oxidative addition is a fundamental process in organometallic chemistry where a metal complex inserts into a covalent bond, leading to an increase in the metal's oxidation state and coordination number. wikipedia.org
In this specific catalytic cycle, the low-valent nickel catalyst engages in:
Oxidative addition into the C–C bond between the carbonyl group and the aromatic ring of the ester substrate. jyamaguchi-lab.comelsevierpure.comresearchgate.net
Oxidative addition into the C–halogen bond of the haloarene. jyamaguchi-lab.comelsevierpure.comresearchgate.net
The ability of the Ni/dcypt catalyst to facilitate the cleavage of both of these relatively strong chemical bonds is key to the reaction's success. jyamaguchi-lab.comelsevierpure.comresearchgate.net For reactions involving arenols, a similar pathway is proposed that involves the cleavage of a C–O bond. chemrxiv.org This dual oxidative addition mechanism allows for the exchange of the aryl groups attached to the ester functionality, followed by reductive elimination to release the final product and regenerate the active nickel catalyst. wikipedia.org
Hydrolysis Mechanisms of Aromatic Esters
The hydrolysis of an aromatic ester such as this compound involves the cleavage of the ester bond to yield a carboxylic acid (or its salt) and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is essentially the reverse of Fischer esterification. chemguide.co.ukyoutube.com The ester is typically heated with an excess of water containing a strong acid catalyst, like hydrochloric acid or sulfuric acid. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Following a series of proton transfers, the alcohol moiety (methanol, in this case) is eliminated, and deprotonation of the carbonyl oxygen yields 2,5-dichlorobenzoic acid. youtube.com This reaction is reversible, and to drive it towards completion, a large excess of water is used. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Alkaline hydrolysis, also known as saponification, is the more common method for hydrolyzing esters. chemguide.co.uklibretexts.org The reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk In this mechanism, the hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate from which the alkoxide (methoxide) is expelled. The methoxide (B1231860) then deprotonates the newly formed carboxylic acid. This final acid-base step is irreversible and drives the reaction to completion. libretexts.org The final products are the salt of the carboxylic acid (e.g., sodium 2,5-dichlorobenzoate) and the alcohol (methanol). libretexts.org Unlike acid-catalyzed hydrolysis, this reaction is not reversible. chemguide.co.uk
Bimolecular Alkaline Hydrolysis (BAL2 and BAC2 Mechanisms)
The alkaline hydrolysis of esters, a process also known as saponification, typically proceeds through one of two primary bimolecular mechanisms: BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) or BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). stackexchange.com The operative mechanism is largely dictated by the structure of the ester, particularly the steric environment around the carbonyl group and the nature of the alcohol moiety.
The BAC2 mechanism is the most common pathway for the hydrolysis of esters. stackexchange.com It involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon atom. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the formation of a carboxylate anion and an alcohol molecule.
In contrast, the BAL2 mechanism is relatively rare and involves a nucleophilic substitution reaction (SN2) where the hydroxide ion attacks the alkyl (in this case, methyl) carbon atom. stackexchange.com This leads to the cleavage of the alkyl-oxygen bond, directly yielding the carboxylate anion and methanol (B129727). This pathway is generally favored only when the carbonyl carbon is sterically hindered, making the BAC2 pathway energetically unfavorable. stackexchange.com
Table 1: Comparison of BAC2 and BAL2 Hydrolysis Mechanisms
| Feature | BAC2 Mechanism | BAL2 Mechanism |
| Nucleophilic Attack Site | Carbonyl Carbon | Alkyl (Methyl) Carbon |
| Bond Cleavage | Acyl-Oxygen (CO-O) | Alkyl-Oxygen (O-CH₃) |
| Intermediate | Tetrahedral Intermediate | SN2 Transition State |
| Prevalence | Common | Rare |
| Governing Factor | Electronic Effects | Steric Hindrance |
Influence of Ortho-Substituents on Hydrolysis Mechanism
The presence of substituents at the ortho position of the benzene (B151609) ring in benzoate (B1203000) esters can significantly influence the mechanism of alkaline hydrolysis. Bulky ortho-substituents can sterically hinder the approach of the nucleophile to the carbonyl carbon, thereby slowing down the rate of a BAC2 reaction and potentially making the BAL2 mechanism competitive. stackexchange.com
A classic example of this steric effect is observed in the hydrolysis of methyl 2,4,6-tri-t-butylbenzoate. The three bulky t-butyl groups, two of which are in the ortho positions, create significant steric congestion around the ester functionality. This steric hindrance makes the nucleophilic attack at the carbonyl carbon for the BAC2 mechanism exceedingly difficult. Consequently, hydrolysis proceeds via the much less common BAL2 pathway, where the hydroxide ion attacks the less hindered methyl group.
Conversely, esters with smaller ortho-substituents, such as methyl 2,4,6-trimethylbenzoate, still undergo hydrolysis predominantly through the BAC2 mechanism. While the methyl groups do exert some steric effect, it is not sufficient to prevent the nucleophilic attack at the carbonyl carbon.
In the case of this compound, the chlorine atom at the ortho (position 2) is not considered to be a particularly bulky substituent. Its steric demand is significantly less than that of a t-butyl group. Therefore, it is highly probable that the alkaline hydrolysis of this compound proceeds through the conventional BAC2 mechanism. The electronic effect of the electron-withdrawing chlorine atoms would be expected to enhance the electrophilicity of the carbonyl carbon, further favoring the BAC2 pathway.
Table 2: Influence of Ortho-Substituents on the Hydrolysis Mechanism of Methyl Benzoates
| Compound | Ortho-Substituent(s) | Predominant Hydrolysis Mechanism | Rationale |
| Methyl 2,4,6-tri-t-butylbenzoate | Two t-butyl groups | BAL2 | Extreme steric hindrance at the carbonyl carbon. |
| Methyl 2,4,6-trimethylbenzoate | Two methyl groups | BAC2 | Insufficient steric hindrance to block the carbonyl carbon. |
| This compound | One chlorine atom | BAC2 (inferred) | Low steric hindrance from the chloro group and electronic activation of the carbonyl carbon. |
Radical Reaction Pathways in Synthesis
Information regarding radical reaction pathways specifically for the synthesis of this compound is not extensively detailed in the reviewed literature. The primary synthesis method reported involves the Fischer esterification of 2,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst, which is an ionic reaction. nih.govresearchgate.net
However, general principles of organic synthesis allow for the postulation of potential radical-based approaches, although these are not the standard methods for this particular compound. For instance, radical-based chlorination of a suitable methyl benzoate precursor could be envisioned, but achieving the specific 2,5-disubstitution pattern selectively would be a significant challenge due to the directing effects of the ester group and the inherent reactivity of the aromatic ring towards radical attack.
Further research into novel synthetic methodologies may uncover specific radical-mediated pathways for the synthesis of this compound or its derivatives, but currently, this area remains largely unexplored in the context of this specific molecule.
Spectroscopic Characterization and Structural Elucidation Studies of Substituted Benzoates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it a powerful technique for analyzing the electronic structure and conformational properties of substituted methyl benzoates.
The 13C NMR spectra of substituted methyl benzoates show characteristic chemical shifts for the carbomethoxyl group and the aromatic ring carbons. cdnsciencepub.com The position of these signals is sensitive to the electronic effects of the substituents. For instance, the chemical shifts of the aryl carbons in substituted methyl benzoates can be predicted by considering the shifts in benzene (B151609) as a baseline and applying substituent-specific additive effects. cdnsciencepub.com
The carboxyl carbon signals in this series of compounds show a relatively small range of chemical shifts, indicating they are not strongly influenced by substituents on the ring. cdnsciencepub.com In contrast, the methoxyl carbons exhibit shielding variations that appear to depend on the polarity of the substituents. For example, methyl-substituted compounds show methoxyl absorption at a slightly higher field, while a p-nitro substituent causes a downfield shift. cdnsciencepub.com
Table 1: 13C Chemical Shifts (in ppm from Benzene) for Select Carbons in Substituted Methyl Benzoates
| Substituent | C-1 | C-4 | Carboxyl (C=O) | Methoxyl (-OCH₃) |
| H | -3.2 | -0.4 | - | - |
| p-CH₃ | -3.4 | -3.3 | 166.4 | 51.4 |
| p-NO₂ | -2.6 | 5.6 | 164.6 | 52.6 |
| o-CH₃ | -2.4 | -0.6 | 167.3 | 51.4 |
| o,o'-di-CH₃ | -0.3 | -0.7 | 169.3 | 51.2 |
Data sourced from studies on substituted methyl benzoates. cdnsciencepub.com
When bulky substituents are present at both ortho positions of a methyl benzoate (B1203000), steric hindrance can force the carbomethoxyl group to rotate out of the plane of the benzene ring. cdnsciencepub.com This twisting disrupts the π-orbital overlap between the carbonyl group and the aromatic system, a phenomenon known as steric inhibition of conjugation.
This effect is observable in 13C NMR spectra. The disruption of resonance alters the electron density distribution in the molecule, leading to discernible changes in the chemical shifts of the aromatic and carboxyl carbons. cdnsciencepub.com Studies have shown that the magnitude of these changes in nuclear shielding is directly related to the size of the ortho-substituent groups. cdnsciencepub.com For example, in di-ortho-substituted methyl benzoates, the resonance effect that typically shields the C-4 position is diminished, and the carboxyl carbon signal is shifted downfield compared to less hindered analogues. cdnsciencepub.com
Infrared (IR) and Raman Spectroscopy
The FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate (B1240473) in the solid phase have been recorded and analyzed. nih.gov Quantum chemical calculations using Density Functional Theory (DFT) have been employed to calculate geometrical parameters and predict vibrational frequencies. The calculated frequencies show good agreement with the observed experimental data, allowing for a detailed assignment of the fundamental vibrational modes based on the total energy distribution. nih.gov
Table 2: Selected Vibrational Frequencies (cm⁻¹) for Methyl 2,5-dichlorobenzoate
| FT-IR | FT-Raman | Assignment |
| 1732 | 1731 | C=O stretching |
| 1589 | 1589 | C-C stretching (aromatic) |
| 1261 | 1259 | C-O stretching (ester) |
| 1130 | 1132 | C-H in-plane bending |
| 812 | 811 | C-Cl stretching |
| 754 | 755 | C-H out-of-plane bending |
Data sourced from a quantum chemical study of this compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For substituted benzoates, the primary absorption band, often referred to as the B-band, appears around 230 nm. cdnsciencepub.com The position and intensity of this band are sensitive to the electronic and steric effects of substituents on the aromatic ring.
Substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum and can alter its intensity (hyperchromic or hypochromic effect). These changes are primarily due to the electrical effects of the substituents, which include both inductive and mesomeric (resonance) effects. cdnsciencepub.com For instance, an ortho-substituent can introduce steric hindrance that modifies the conjugation between the carboxyl group and the ring, which in turn affects the UV-Vis spectrum. cdnsciencepub.com However, in many cases, the observed spectral changes are dominated by the electronic influence of the substituent rather than steric factors alone. cdnsciencepub.com
X-ray Crystallography of this compound and Derivatives
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. The crystal structure of this compound has been determined, offering key insights into its molecular geometry. nih.govresearchgate.net
The compound crystallizes in the triclinic space group P-1. nih.govresearchgate.net The analysis reveals that the bond lengths and angles are generally within the normal ranges expected for such a molecule. researchgate.net
Table 3: Crystal Data for this compound
| Parameter | Value |
| Formula | C₈H₆Cl₂O₂ |
| Molecular Weight | 205.03 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8452 (3) |
| b (Å) | 7.0158 (4) |
| c (Å) | 15.8510 (10) |
| α (°) | 77.189 (6) |
| β (°) | 89.130 (7) |
| γ (°) | 83.741 (5) |
| Volume (ų) | 414.46 (5) |
| Z | 2 |
| Temperature (K) | 150 (1) |
Data from single-crystal X-ray diffraction studies. nih.govresearchgate.net
A critical parameter obtained from the crystal structure is the dihedral angle, which describes the rotation around a bond. pearson.com In this compound, the dihedral angle between the plane of the benzene ring (C1-C6) and the plane of the ester group (O1/O2/C1/C7/C8) is 39.22 (3)°. nih.govresearchgate.netresearchgate.net
This non-zero dihedral angle confirms that the ester group is twisted out of the plane of the aromatic ring. This deviation from planarity is a direct consequence of the steric hindrance imposed by the chlorine atom at the ortho (C2) position. This structural finding from X-ray crystallography provides definitive physical evidence for the steric inhibition of conjugation that is also inferred from NMR spectroscopic data.
Crystal Packing Analysis
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing detailed insights into its molecular conformation and crystal packing. The compound crystallizes in the triclinic space group P1̅. researchgate.net The crystallographic data reveals a unit cell containing two molecules (Z = 2). nih.gov
The fundamental crystallographic parameters and data collection details are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆Cl₂O₂ |
| Formula Weight | 205.03 g/mol |
| Crystal System | Triclinic |
| Space Group | P1̅ |
| a (Å) | 3.8452 (3) |
| b (Å) | 7.0158 (4) |
| c (Å) | 15.8510 (10) |
| α (°) | 77.189 (6) |
| β (°) | 89.130 (7) |
| γ (°) | 83.741 (5) |
| Volume (ų) | 414.46 (5) |
| Z | 2 |
| Temperature (K) | 150 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 5966 |
| Independent Reflections | 1840 |
| Final R indices [I > 2σ(I)] | R1 = 0.053, wR2 = 0.146 |
Crystal data and structure refinement for this compound. researchgate.netnih.gov
In the solid state, the conformation of the this compound molecule is characterized by a significant twist between the benzene ring and the methyl ester group. nih.gov The dihedral angle between the plane of the benzene ring (C1-C6) and the planar ester group (O1/O2/C1/C7/C8) is 39.22 (3)°. researchgate.netresearchgate.net This non-planar conformation is a key feature of the molecule's structure. nih.gov The bond lengths and angles within the molecule are generally within the normal ranges observed for similar compounds. researchgate.net
The analysis of the crystal packing does not indicate the presence of strong intermolecular interactions, such as classical hydrogen bonds, that would dominate the packing arrangement. The packing is therefore likely governed by weaker van der Waals forces and possibly dipole-dipole interactions, which are typical for molecules of this nature. The specific arrangement of molecules in the crystal lattice is a result of optimizing these weaker, non-directional forces to achieve the most stable packing configuration.
Computational Chemistry and Theoretical Studies of Methyl 2,5 Dichlorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations have been pivotal in elucidating the molecular structure and vibrational spectra of methyl 2,5-dichlorobenzoate (B1240473). These theoretical investigations complement experimental data, offering a deeper understanding of the compound's fundamental properties.
In one such study, the geometrical parameters of methyl 2,5-dichlorobenzoate were calculated using Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) and 6-311++G(d,p) basis sets. The results of these calculations were then compared with experimental data, showing good agreement. mdpi.com Furthermore, these quantum chemical studies were extended to the analysis of the compound's vibrational spectra. The Fourier transform infrared (FTIR) and Raman spectra of this compound in the solid phase were recorded and analyzed. The vibrational frequencies, infrared intensities, and Raman scattering activities were also calculated, with detailed assignments based on the total energy distribution of the vibrational modes. mdpi.com
Theoretical studies have been crucial in understanding the geometries and spin densities of radical anions formed from this compound, particularly in the context of radical nucleophilic substitution (SRN1) reactions. faccts.degrowingscience.com When this compound reacts with nucleophiles, such as sulfur-centered nucleophiles, it can form a radical anion intermediate. growingscience.comrsc.org
Computational analyses of the radical anions of chloro- and dichlorobenzoates have shown that the spin density is significantly located at the ortho and para positions relative to the ester group, while it is almost zero at the meta positions. This distribution of spin density is a key factor in determining the molecule's fragmentation pathway. For isomers with chlorine atoms at the ortho or para positions, the high spin density at these locations facilitates the cleavage of the carbon-chlorine bond. Conversely, in isomers where the chlorine atoms are in the meta position, the low spin density suggests a reduced likelihood of C-Cl bond cleavage. researchgate.net
In the case of the radical anion of this compound, theoretical calculations have helped to explain the observed reactivity and regioselectivity in its reactions. faccts.degrowingscience.com These studies provide a molecular-level understanding of the factors controlling the stability and reactivity of these transient species.
The study of potential energy surfaces (PES) for the dissociation of radical anions is essential for understanding the kinetics and mechanisms of their reactions. For the radical anion of this compound, theoretical calculations of the PES for its dissociation have been performed to explain the observed experimental reactivity. faccts.degrowingscience.com
These calculations involve mapping the energy of the system as a function of the geometric coordinates, particularly the stretching of the carbon-chlorine bond. The activation energies for the fragmentation process can be determined from these surfaces. Theoretical studies have shown that the activation energies for the dissociation of radical anions derived from dichlorobenzoates are influenced by the position of the chlorine atoms. rsc.org For instance, radical anions with chlorine atoms at positions of high spin density are expected to have lower activation energies for C-Cl bond cleavage. rsc.orgresearchgate.net
By analyzing the potential energy surfaces, researchers can predict the most likely dissociation pathways and understand the factors that govern the stability of the radical anion intermediates. faccts.degrowingscience.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates high chemical reactivity and a greater degree of polarizability. nih.govnih.gov
The energies of the HOMO and LUMO can be calculated using computational methods such as Density Functional Theory (DFT). nih.govmdpi.com From these energies, various reactivity descriptors can be determined, including ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. nih.govyoutube.com Although specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principles of FMO theory are applicable to this compound.
Table 1: Key Concepts in HOMO-LUMO Analysis
| Concept | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. |
| Ionization Potential | The energy required to remove an electron from the HOMO. |
| Electron Affinity | The energy released when an electron is added to the LUMO. |
Theoretical methods are widely used to predict various spectroscopic parameters, including UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common computational approach for simulating electronic absorption spectra. mdpi.comgrowingscience.comresearchgate.net This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. growingscience.com
The prediction of UV-Vis spectra involves calculating the energies of electronic transitions from the ground state to various excited states. faccts.de The HOMO-LUMO transition is often the primary contributor to the longest wavelength absorption band. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of the functional, the basis set, and the inclusion of solvent effects in the calculations. mdpi.comresearchgate.netchemmethod.com
While specific TD-DFT studies on the UV-Vis absorption of this compound were not found in the provided search results, the established methodologies are applicable. Such calculations would provide valuable insights into the electronic structure and photophysical properties of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been extensively applied to study various aspects of this compound and related compounds. mdpi.comfaccts.degrowingscience.com DFT methods are computationally efficient and can provide accurate results for a wide range of molecular properties.
Some of the key applications of DFT in the study of this compound include:
Molecular Structure Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule. mdpi.comnih.gov
Vibrational Analysis: Calculation of vibrational frequencies using DFT allows for the interpretation and assignment of experimental FTIR and Raman spectra. mdpi.commdpi.com
Electronic Property Calculation: DFT is employed to calculate electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and various reactivity descriptors. mdpi.comnih.govyoutube.com
Reaction Mechanism Studies: DFT can be used to investigate the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms and predict reaction kinetics. faccts.degrowingscience.com
The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results in DFT calculations. The B3LYP functional is a popular choice for many applications due to its good balance of accuracy and computational cost. mdpi.commdpi.com
Reactive Molecular Dynamics Simulations for Chlorinated Organic Compounds
Reactive molecular dynamics (MD) simulations are a powerful tool for studying the chemical reactions of chlorinated organic compounds at the atomic level. These simulations can provide insights into reaction mechanisms, kinetics, and product formation that are often difficult to obtain through experiments alone.
A key component of reactive MD simulations is the force field, which describes the interactions between atoms. For studying chemical reactions, a reactive force field such as ReaxFF is required. ReaxFF is a bond-order-based force field that can describe bond formation and breaking, allowing for the simulation of chemical reactions. A novel parametrization of the ReaxFF formalism has been developed to investigate the reaction processes of chlorinated organic compounds, with parameters covering the chemical elements C, H, O, and Cl.
This reactive force field can be used in MD simulations to study various processes involving chlorinated organic compounds, such as their formation and decomposition. While specific reactive MD simulations for this compound were not found in the provided search results, the developed force fields for chlorinated organic compounds provide the necessary tools for such investigations. These simulations could be used to study the pyrolysis, oxidation, or other reactions of this compound, providing a detailed understanding of its chemical behavior under various conditions.
Quantitative Structure-Reactivity Relationships (QSRR) and Reaction Site Identification
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation nih.govnih.gov. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features as numerical descriptors, QSRR can predict the reactivity of new or untested compounds nih.gov.
For this compound, a QSRR study would involve correlating its experimentally determined or computationally calculated reaction rates or equilibrium constants with a set of molecular descriptors. These descriptors can be categorized as:
Electronic Descriptors: These quantify the electronic environment of the molecule, including properties like partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electronegative chlorine atoms and the ester group significantly influence the electron distribution in the benzene (B151609) ring.
Steric Descriptors: These account for the three-dimensional arrangement of atoms and the bulk of substituents. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) would be relevant for understanding how the positions of the two chlorine atoms and the methyl ester group hinder or facilitate a reaction at a specific site.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.
A typical QSRR model is developed using a training set of molecules with known reactivities to establish a mathematical relationship. This model is then validated using an independent test set of compounds to assess its predictive power nih.gov. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the methodology would be crucial in predicting its reactivity in various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group. The models could identify the most probable sites for reaction by analyzing the local reactivity descriptors, such as Fukui functions or local softness, which can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack.
| Descriptor Type | Examples | Relevance to this compound |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The two chlorine atoms and the ester group are strong electron-withdrawing groups, which significantly alters the electron density distribution on the aromatic ring. |
| Steric | Molecular Volume, Surface Area, Sterimol Parameters | The positions of the substituents (2,5-dichloro and the methyl ester) create specific steric hindrances around the ring, influencing the accessibility of reaction sites. |
| Topological | Connectivity Indices, Wiener Index | These descriptors encode the overall shape and branching of the molecule, contributing to the overall reactivity profile. |
Quantitative Structure-Biodegradability Relationship (QSBR) Modeling for Chlorinated Compounds
Quantitative Structure-Biodegradability Relationship (QSBR) models are a specialized application of QSAR/QSPR that specifically focus on predicting the biodegradability of chemical compounds chemrxiv.org. These models are of significant environmental importance, as they can help in assessing the persistence of pollutants. Chlorinated compounds, in particular, are often resistant to biodegradation chemrxiv.org.
QSBR models for chlorinated compounds, including chlorinated benzoates, typically employ a range of molecular descriptors to predict the extent and rate of biodegradation nih.govresearchgate.net. The presence of chlorine atoms on an aromatic ring generally decreases its susceptibility to microbial degradation. The number and position of chlorine substituents are critical factors.
For this compound, a QSBR model would consider descriptors such as:
Number of chlorine atoms: Increased chlorination often correlates with decreased biodegradability.
Position of chlorine atoms: The substitution pattern affects the electronic properties and steric accessibility of the ring for enzymatic attack.
Hydrophobicity (logP): This descriptor is crucial as it influences the partitioning of the compound in biological systems.
Electronic parameters: Properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the compound's susceptibility to reductive dehalogenation.
Recent studies have developed machine learning-based QSBR models for chlorinated compounds that show high predictive accuracy chemrxiv.org. For instance, a Support Vector Regression (SVR) model with 10 descriptors has been shown to have a high correlation coefficient (R² = 0.925) for predicting biodegradability values chemrxiv.org. Such models have identified that the biodegradability of chlorinated compounds is heavily correlated with electrotopological descriptors and the position of oxygen relative to chlorine chemrxiv.orgchemrxiv.org. Based on these general findings, this compound, with its two chlorine atoms, would be predicted to be less biodegradable than its non-chlorinated counterpart, methyl benzoate (B1203000).
| Model Type | Key Descriptors | Predicted Biodegradability of this compound |
| Regression Models | Number of Cl atoms, logP, Electronic descriptors | Likely to be low due to the presence of two chlorine atoms. |
| Classification Models | Electrotopological state indices, Presence of specific functional groups | Likely to be classified as "not readily biodegradable". |
Investigation of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of the benzene ring in this compound is significantly influenced by the electronic and steric effects of its three substituents: two chlorine atoms and a methyl ester group (-COOCH₃).
Electronic Effects:
Both chlorine and the methyl ester group are electron-withdrawing groups.
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond. The methyl ester group also exerts a strong electron-withdrawing inductive effect due to the electronegative oxygen atoms. lumenlearning.comstpeters.co.inlumenlearning.com This withdrawal of electron density deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself lumenlearning.comopenstax.org.
The combined electron-withdrawing nature of these substituents makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles. For nucleophilic aromatic substitution, these electron-withdrawing groups would activate the ring, particularly at the positions ortho and para to them.
Steric Effects:
Steric hindrance plays a crucial role in determining the regioselectivity of reactions. The methyl ester group is relatively bulky and will sterically hinder attack at the adjacent ortho position (position 6). Similarly, the chlorine atom at position 2 will hinder attack at positions 1 and 3. The chlorine at position 5 creates steric hindrance at positions 4 and 6. Therefore, any incoming reagent will face significant steric challenges when approaching the ring. For electrophilic substitution, the meta-directing influence of the ester group and the ortho, para-directing (but deactivating) nature of the chlorine atoms, combined with steric hindrance, will determine the position of further substitution.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |
| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -COOCH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
Environmental Fate and Degradation Research of Chlorinated Esters
Biodegradation Studies of Synthetic Esters
The biodegradation of synthetic esters is influenced by their chemical structure, the presence of specific microbial populations, and various environmental factors. Chlorinated esters, in particular, present unique challenges for microbial degradation due to the presence of halogen substituents.
Under aerobic conditions, the biodegradation of chlorinated aromatic compounds is often initiated by oxygenase enzymes. These enzymes catalyze the incorporation of oxygen into the aromatic ring, leading to the formation of catechols. For dichlorobenzenoids, this process can lead to the formation of dichlorocatechols, which are then further degraded through a modified ortho pathway. While specific studies on Methyl 2,5-dichlorobenzoate (B1240473) are limited, research on related compounds like dichlorobenzenes indicates that aerobic biodegradation is a viable degradation route. The initial step would likely involve the hydrolysis of the ester bond to form 2,5-dichlorobenzoic acid and methanol (B129727). The resulting 2,5-dichlorobenzoic acid can then be a substrate for microbial degradation. Studies have shown that some bacteria can utilize dichlorobenzoic acids as a sole source of carbon and energy. The degradation of 2,5-dichlorobenzoic acid has been observed to proceed via the formation of 4-chlorocatechol (B124253). researchgate.net
The general aerobic biodegradation pathway for many chlorinated aromatic compounds involves the following key steps:
Initial Attack: An initial oxygenase-catalyzed attack on the aromatic ring.
Ring Cleavage: The cleavage of the aromatic ring, typically by a dioxygenase.
Further Metabolism: The resulting aliphatic intermediates are then funneled into central metabolic pathways.
A variety of microorganisms have been identified for their ability to degrade chlorinated organic compounds. Among them, bacteria from the genus Burkholderia have shown significant potential. Burkholderia cepacia is known to degrade a range of chlorinated compounds, including chlorobenzoates and 2,4-dichlorophenoxyacetate (B1228070) (2,4-D). nih.govnih.gov This bacterium possesses enzyme systems that can catalyze the cleavage of aromatic rings and the removal of chlorine substituents.
A strain of Pseudomonas stutzeri has been isolated that can utilize 2,5-dichlorobenzoic acid as its sole source of carbon and energy, with 100% of the theoretical chlorine being released. microbe.com This indicates that once Methyl 2,5-dichlorobenzoate is hydrolyzed to its corresponding acid, there are microorganisms capable of its complete degradation.
| Microorganism | Degraded Compound(s) | Key Findings |
| Pseudomonas stutzeri KS25 | 2,5-dichlorobenzoic acid | Utilized as sole carbon and energy source; 100% chlorine release. microbe.com |
| Burkholderia cepacia 2a | 2,4-dichlorophenoxyacetate | Inducible degradation pathway involving dichlorophenol and dichlorocatechol. nih.gov |
| Burkholderia cepacia | 2-chlorobenzoate | Co-metabolic degradation under hypoxic conditions in a membrane bioreactor. nih.gov |
Environmental Persistence of Chlorinated Organic Compounds
Chlorinated organic compounds are a class of chemicals known for their environmental persistence. nih.gov This persistence is largely due to the strength of the carbon-chlorine bond, which is resistant to both chemical and biological degradation. The degree of chlorination and the position of the chlorine atoms on the aromatic ring can significantly influence a compound's persistence. Generally, higher levels of chlorination lead to greater persistence.
Degradation Products and Pathways
The degradation of this compound is expected to proceed through initial hydrolysis of the ester linkage, yielding 2,5-dichlorobenzoic acid and methanol . herts.ac.uk Methanol is readily biodegradable. The subsequent degradation of 2,5-dichlorobenzoic acid is the critical step in the complete mineralization of the compound.
Research on the degradation of 2,5-dichlorobenzoic acid has identified 4-chlorocatechol as a key intermediate. researchgate.net This suggests a degradation pathway involving dioxygenase-catalyzed removal of the carboxyl group and one of the chlorine atoms, followed by ring cleavage. The degradation of 2,4-dichlorobenzoic acid, a related compound, also proceeds through a chlorocatechol intermediate.
A plausible degradation pathway for this compound is as follows:
Hydrolysis: this compound → 2,5-dichlorobenzoic acid + Methanol
Dioxygenation: 2,5-dichlorobenzoic acid → 4-chlorocatechol
Ring Cleavage: 4-chlorocatechol is further degraded via ortho or meta-cleavage pathways.
Soil and Water Interactions Affecting Environmental Mobility
The mobility of this compound in the environment is influenced by its interactions with soil and water. As a moderately water-soluble and volatile substance, it has the potential for transport in both aqueous and atmospheric phases. nih.gov
In soil, the compound's mobility will be governed by its adsorption to soil organic matter and clay particles. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of this adsorption. While a specific Kow for this compound is not provided in the search results, its chemical structure suggests a moderate potential for adsorption to soil.
The presence of other substances in soil and water can also affect its mobility. For example, dissolved organic matter can increase its apparent solubility and transport in water. The degradation of 2,5-dichlorobenzoic acid has been studied in soil columns inoculated with Pseudomonas stutzeri, demonstrating its potential for bioremediation in contaminated soils. The study found that the presence of the haloaromatic compound increased the survival of the inoculated bacterial strain.
Applications and Emerging Research Areas for Methyl 2,5 Dichlorobenzoate
Building Block in Organic Synthesis for Diverse Derivativesunist.ac.kr
Methyl 2,5-dichlorobenzoate (B1240473) is a valuable precursor in the field of organic chemistry, primarily utilized for the synthesis of a wide array of derivatives. Its reactive nature allows for its incorporation into more complex molecular structures, making it a key intermediate in the production of pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
This compound is instrumental in the synthesis of various heterocyclic compounds that form the backbone of many pharmaceutical drugs. Research has demonstrated its use as a starting material for creating 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted-2-mercapto-1,3,4-oxadiazoles. These classes of compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
The synthesis of these derivatives typically involves a multi-step process where Methyl 2,5-dichlorobenzoate is first converted into a corresponding hydrazide. This intermediate then undergoes cyclization with various reagents to form the desired oxadiazole ring structure. The specific substituents on the resulting molecules can be tailored to target different biological pathways, leading to the development of new therapeutic agents.
Agrochemical Precursorsunist.ac.kr
In addition to its role in pharmaceuticals, this compound is a recognized agrochemical intermediate. unist.ac.kr It is a known plant growth regulator and fungicide, used for instance in the grafting of grapevines. unist.ac.kr Its chemical structure lends itself to the synthesis of new generations of crop protection agents. The dichlorinated benzene (B151609) ring is a common feature in many active agrochemical ingredients, providing a stable and effective core for further functionalization.
Synthesis of Poly(p-phenylene)
While various dihalogenated aromatic compounds are utilized as precursors in the synthesis of poly(p-phenylene), a high-performance polymer known for its thermal stability and conductivity, there is currently no publicly available scientific literature that specifically documents the use of this compound for this purpose. The common routes to poly(p-phenylene) typically involve the polymerization of monomers like p-dihalobenzenes through coupling reactions.
Development of Novel Herbicides
A significant area of research involving this compound is in the development of new and improved herbicides. Its application in this field is focused on creating more effective and environmentally benign solutions for weed management.
Phytotoxicity Evaluation
Scientists have utilized this compound in the synthesis of analogues to existing herbicides, such as Disugran. The phytotoxicity of these newly synthesized compounds is then evaluated to determine their efficacy in controlling plant growth. These studies are crucial for understanding the structure-activity relationships of herbicidal compounds, which in turn guides the design of more potent molecules. Research has shown that seedlings of certain plants, like sorghum and soybean, when grown in solutions containing this compound, were shorter and weighed less than control seedlings.
Design of Environmentally Less Toxic Auxin Derivatives
There is a growing demand for herbicides that are not only effective but also have a reduced environmental impact. This compound is being explored as a precursor for the synthesis of novel auxin-mimicking herbicides. The goal is to design molecules that are highly active against target weeds but are less persistent in the soil and have a more favorable toxicological profile. By modifying the structure of compounds derived from this compound, researchers aim to create herbicides that are more selective and degrade more readily in the environment, thus minimizing harm to non-target organisms and ecosystems. This research has led to the development of non-chlorinated herbicidal compounds with good activity.
Bioactive Molecules and Natural Product Mimicry
This compound serves as a significant intermediate in the synthesis of more complex bioactive molecules. nih.govresearchgate.net It is a versatile precursor used in synthetic organic chemistry to create compounds such as 2,5-dichlorobenzohydrazide, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted-2-mercapto-1,3,4-oxadiazoles. nih.govresearchgate.net These classes of compounds are explored in medicinal chemistry for their potential therapeutic properties.
In addition to its role as a synthetic building block, this compound exhibits inherent bioactivity. Research has shown that it can inhibit the growth of various bacterial strains. biosynth.com The mechanism for this antibacterial action involves binding to sulfhydryl groups on proteins, which in turn inhibits protein synthesis. biosynth.com It has also been found to inhibit the enzyme sulfate (B86663) adenylyltransferase, interfering with the uptake of sulfate ions. biosynth.com
While the compound is a key component in creating synthetic bioactive molecules, current research does not provide specific examples of its use in natural product mimicry.
Research in Plant Growth Regulation
This compound has been identified and utilized as a synthetic plant growth regulator. nih.gov Research indicates that it can function in either a gaseous phase or in an aqueous solution to affect plant development. nih.gov
Studies on sorghum (Sorghum bicolor) and soybean (Glycine max) seeds have shown that this compound can temporarily inhibit or delay germination. nih.gov However, this effect was overcome with time, resulting in no significant reduction in the total germination count. nih.gov More pronounced effects were observed in seedling development. Seedlings of both sorghum and soybean that were germinated and grown in an aqueous solution containing 35 µg/mL of the compound were observed to be shorter and weighed less than control seedlings. nih.gov
The following table summarizes the observed effects of this compound on plant growth based on published research findings.
| Plant Species | Application Method | Concentration | Observed Effects | Reference(s) |
| Sorghum (Sorghum bicolor) | Aqueous Solution | 35 µg/mL | Temporary inhibition of seed germination; shorter and lighter seedlings. | nih.gov |
| Soybean (Glycine max) | Aqueous Solution | 35 µg/mL | Temporary inhibition of seed germination; shorter and lighter seedlings. | nih.gov |
Fungicidal Properties and Applications
This compound is recognized for its role as an antifungal agrochemical. nih.gov Its primary documented application in this area is as a fungicide specifically used during the grafting process of grapevines. nih.gov
The compound is applied topically to the grafting site. herts.ac.uk Its mode of action involves inducing the formation of callus tissue, which is a mass of undifferentiated plant cells. herts.ac.uk This induced callus helps to protect the graft union while promoting the successful fusion of the tissues between the scion and the rootstock. herts.ac.uk
| Application Area | Method of Use | Mechanism of Action | Primary Use | Reference(s) |
| Agriculture | Topical | Induces callus formation, protects the grafting site, and promotes tissue fusion. | Fungicide for grafting grapevines. | nih.govherts.ac.uk |
Potential in Materials Science Research
While primarily known for its biological activities, this compound possesses characteristics that suggest potential for exploration in materials science. One notable property is its ability to be polymerized through a vibrational method, indicating a possible application in polymer synthesis. biosynth.com
Furthermore, detailed studies on its solid-state structure have been conducted. The crystal structure of this compound has been determined through single-crystal X-ray diffraction. nih.govresearchgate.net This research provides precise data on its molecular geometry and intermolecular interactions. Such crystallographic information is fundamental in materials science for designing novel solid-state materials and in the field of crystal engineering, where understanding how molecules pack together can lead to the development of materials with specific optical or electronic properties.
The key crystal data is summarized in the table below.
| Parameter | Value | Reference(s) |
| Crystal System | Triclinic | nih.gov |
| a | 3.8452 (3) Å | nih.gov |
| b | 7.0158 (4) Å | nih.gov |
| c | 15.8510 (10) Å | nih.gov |
| α | 77.189 (6)° | nih.gov |
| β | 89.130 (7)° | nih.gov |
| γ | 83.741 (5)° | nih.gov |
| Dihedral Angle (Benzene ring to ester group) | 39.22 (3)° | nih.govresearchgate.net |
Q & A
Q. What experimental methods are recommended for determining the solubility and vapor pressure of Methyl 2,5-dichlorobenzoate?
The solubility in water (Sw) at 298.15 K can be measured using the shake flask method combined with UV-vis spectrophotometry to quantify dissolved concentrations. Vapor pressure is determined via the diaphragm manometer static method (for higher volatility) or Knudsen effusion technique (for lower volatility). Thermal properties, such as phase transitions, are analyzed using differential scanning calorimetry (DSC) to measure fusion enthalpies and crystalline heat capacities .
Q. How can this compound be synthesized, and what are the key spectroscopic markers for validation?
A common synthesis route involves refluxing 2,5-dichlorobenzoic acid in methanol with concentrated sulfuric acid as a catalyst, followed by recrystallization . Key spectroscopic validations include:
- IR spectroscopy : A strong C=O stretch at ~1730 cm⁻¹ .
- ¹H NMR : A singlet at δ 3.92 ppm (methyl ester group) and aromatic proton signals between δ 7.40–7.82 ppm .
- ¹³C NMR : A carbonyl carbon signal at δ 164.9 ppm .
Advanced Research Questions
Q. How do computational methods like DFT enhance the interpretation of this compound’s spectroscopic data?
Density functional theory (DFT) calculations simulate vibrational frequencies (IR/Raman) and electronic transitions, enabling precise assignments of spectral peaks. For example, DFT can model the C=O stretching mode and predict its coupling with adjacent substituents (e.g., chlorine atoms), resolving ambiguities in experimental spectra .
Q. What strategies address contradictions in reported synthesis yields of this compound?
Discrepancies in yields (e.g., 73% vs. lower values) may arise from variations in reaction conditions (e.g., acid catalyst concentration, reflux duration). Systematic optimization via design of experiments (DoE) or response surface methodology (RSM) can identify critical factors. For instance, increasing sulfuric acid volume or reaction time may improve esterification efficiency .
Q. What is the environmental fate of this compound, and how can its biodegradation be studied?
Environmental mobility depends on vapor pressure (volatility) and solubility. Biodegradation pathways can be investigated using microbial strains like Achromobacter xylosoxidans A8, which metabolize chlorinated benzoates as carbon sources. Gas chromatography-mass spectrometry (GC-MS) tracks degradation intermediates, while genomic analysis identifies catabolic enzymes (e.g., dehalogenases) .
Q. How does the steric and electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The ortho-chlorine group induces steric hindrance and electron-withdrawing effects, reducing reactivity toward nucleophiles. Computational studies (e.g., frontier molecular orbital analysis ) quantify these effects by comparing activation energies for reactions at the 2- vs. 5-positions. Experimental validation involves synthesizing derivatives (e.g., amides) and analyzing reaction kinetics via HPLC or NMR .
Methodological Notes
- Synthesis Optimization : Use reflux time gradients (2–6 hours) and acid catalyst screening (H₂SO₄ vs. HCl) to maximize yield .
- Spectroscopic Validation : Cross-reference experimental IR/Raman data with NIST Chemistry WebBook entries to ensure accuracy .
- Environmental Analysis : Combine OECD 105 guidelines (water solubility) and EPI Suite modeling for persistence/bioaccumulation assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
